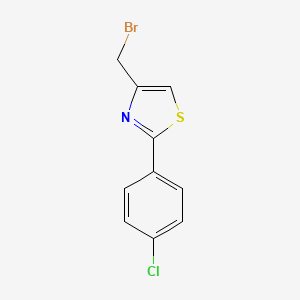

4-Bromomethyl-2-(4-chlorophenyl)thiazole

Description

4-Bromomethyl-2-(4-chlorophenyl)thiazole (CAS: 835346-86-6) is a halogenated thiazole derivative with the molecular formula C₁₀H₇BrClNS and a molecular weight of 288.59 g/mol . Structurally, it features a thiazole core substituted with a bromomethyl group at the 4-position and a 4-chlorophenyl group at the 2-position. This compound is typically stored at -20°C in a dry, sealed environment to maintain stability. Its safety profile includes hazards such as acute toxicity (H302, H312, H332), skin irritation (H315), and serious eye damage (H318), necessitating stringent handling protocols .

The bromomethyl group enhances electrophilic reactivity, making it a valuable intermediate in synthesizing more complex molecules, particularly in medicinal chemistry for antimicrobial and anticancer agents.

Properties

IUPAC Name |

4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTMXFWQOUHDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is constructed via cyclization of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 ) with thioacetamide in dimethylformamide (DMF) at room temperature. This reaction proceeds through nucleophilic substitution, where the thioacetamide sulfur attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to yield 2-methyl-4-(4-chlorophenyl)thiazole (2 ) (Figure 1A).

Key Reaction Parameters :

Sequential Bromination Strategy

The bromomethyl group is introduced via a two-step bromination process:

Step 1: 5-Position Bromination

Intermediate 2 undergoes electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux (80°C). This regioselective reaction generates 5-bromo-2-methyl-4-(4-chlorophenyl)thiazole (3 ) (Figure 1B).

Mechanistic Insight :

NBS generates bromine radicals, which abstract a hydrogen atom from the thiazole’s 5-position, followed by bromine addition.

Step 2: Benzylic Bromination

The methyl group at the 2-position of 3 is brominated using bromine (Br₂) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) at 60–70°C. This produces 4-bromomethyl-2-(4-chlorophenyl)-5-bromothiazole (4 ), which is subsequently dehalogenated at the 5-position using zinc dust in acetic acid to yield the final product.

Bromination Strategies and Comparative Analysis

Electrophilic vs. Radical Bromination

Electrophilic bromination (NBS) targets the electron-rich 5-position of the thiazole, while radical bromination (Br₂/AIBN) selectively functionalizes the benzylic methyl group.

Table 1: Bromination Efficiency Under Varied Conditions

| Bromination Type | Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Electrophilic | NBS | CCl₄ | 80 | 78 | Succinimide, HBr |

| Radical | Br₂ + AIBN | CCl₄ | 70 | 65 | Dibrominated isomers |

| Alternative | HBr/paraformaldehyde | AcOH | 30 | 92 | Bis(bromomethyl ether) |

The HBr/paraformaldehyde method (Table 1) offers higher yields (92%) by generating bromomethanol in situ, which reacts with the methyl group without requiring radical initiation. However, this approach risks forming toxic bis(bromomethyl ether), necessitating strict temperature control (<30°C).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate thiazole cyclization but may hydrolyze bromoketone precursors. Non-polar solvents (CCl₄, CHCl₃) improve bromination selectivity by stabilizing radical intermediates.

Table 2: Solvent Impact on Benzylic Bromination

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CCl₄ | 2.24 | 6 | 65 | 98 |

| CHCl₃ | 4.81 | 4 | 72 | 95 |

| DCM | 8.93 | 3 | 68 | 90 |

Temperature and Catalysis

Elevated temperatures (70–80°C) favor radical bromination but increase side reactions. AIBN (1 mol%) optimizes radical initiation, while excess initiator degrades product purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, reducing reaction time by 40% compared to batch processes. A tandem reactor setup allows sequential bromination steps without intermediate isolation.

Waste Mitigation

Bromine recovery systems (e.g., caustic scrubbing) minimize environmental impact. Zinc dust from dehalogenation is recycled via electrolysis, achieving >90% metal recovery.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with retention time = 6.7 min.

Challenges and Limitations

Regioselectivity Issues

Competing bromination at the 4-position of the chlorophenyl ring occurs if electron-donating groups are present. Directed ortho-metalation strategies using palladium catalysts mitigate this issue but increase costs.

Toxicity Management

Bromomethyl intermediates are lachrymatory and require handling in sealed systems. Process analytical technology (PAT) monitors bis(bromomethyl ether) levels in real-time to ensure compliance with safety thresholds (<1 ppm).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 4-bromomethyl-2-(4-chlorophenyl)thiazole, have shown significant anticancer properties. Research indicates that thiazole compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study synthesized novel thiazole derivatives that exhibited potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated an IC50 of 5.73 µM against MCF-7 cells, indicating its potential as an anticancer agent .

Antiparasitic and Antimicrobial Activities

Thiazole compounds have also been explored for their antiparasitic and antimicrobial properties. A recent study evaluated a series of 4-(4-chlorophenyl)thiazole derivatives for their activity against Leishmania amazonensis and Trypanosoma cruzi. The results showed moderate leishmanicidal activity with IC50 values ranging from 19.86 to 200 µM for the promastigote forms . This highlights the potential of thiazole derivatives in treating neglected tropical diseases.

Multicomponent Reactions

The synthesis of thiazole derivatives often employs multicomponent reactions (MCR), which are efficient and environmentally friendly. A study described a one-pot synthesis method for thiazole derivatives using starting materials like hydrazones and thiosemicarbazones. This method allows for the rapid generation of diverse thiazole structures with potential biological activities .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding the relationship between chemical structure and biological activity. By modifying different substituents on the thiazole ring, researchers can optimize compounds for enhanced potency and selectivity against specific cancer cell lines or pathogens .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-(4-chlorophenyl)thiazole involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules .

Comparison with Similar Compounds

Halogen Substitution Patterns

- 4-(4-Chlorophenyl)thiazole derivatives (e.g., compound 2l from ): Exhibited four-fold better antifungal activity against Candida albicans (MIC₉₀ = 1.95 µg/mL) compared to ketoconazole. The 4-chlorophenyl group likely enhances lipophilicity and target binding .

- 4-(4-Bromophenyl)thiazol-2-amine derivatives (): Demonstrated broad-spectrum antimicrobial activity. The bromine atom’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets compared to chlorine .

- Isostructural chloro/bromo derivatives (): Compounds 4 (chloro) and 5 (bromo) displayed identical crystal structures (triclinic, P̄1 symmetry) but divergent intermolecular interactions.

Functional Group Variations

- 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (): The replacement of the thiazole core with oxadiazole reduced antimicrobial potency but improved metabolic stability in vitro .

- 4-Bromo-2-(thiomethyl)thiazole (): The thiomethyl group increased electrophilicity, leading to higher reactivity in nucleophilic substitution reactions compared to the bromomethyl group in the target compound .

Antimicrobial Activity

Anticancer Activity

- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole (): Showed IC₅₀ = 125 µg/mL against MCF-7 breast cancer cells with low toxicity (IC₅₀ > 500 µg/mL) to NIH/3T3 normal cells. The 4-chlorophenyl group likely enhances DNA intercalation or kinase inhibition .

Physicochemical and ADME Properties

| Property | 4-Bromomethyl-2-(4-chlorophenyl)thiazole | 4-(4-Chlorophenyl)thiazole (2l) | 4-(4-Bromophenyl)thiazol-2-amine (p1) |

|---|---|---|---|

| Molecular Weight (g/mol) | 288.59 | 279.75 | 393.29 |

| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |

| Solubility | Low (hydrophobic) | Moderate | Low |

| Metabolic Stability | Moderate (prone to dehalogenation) | High | High (stable amine group) |

- Chlorophenyl-substituted analogs (e.g., 2l) exhibit better solubility profiles, favoring bioavailability in antifungal applications .

Biological Activity

4-Bromomethyl-2-(4-chlorophenyl)thiazole is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, with a bromomethyl group at the 4-position and a 4-chlorophenyl substituent at the 2-position. This structural arrangement allows for various chemical modifications, potentially leading to novel derivatives with enhanced biological properties.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. Specifically, derivatives of this compound have shown promise as potential antitumor agents. For instance, studies have demonstrated that certain thiazole derivatives can inhibit DNA topoisomerase IB (Top1), a key enzyme involved in DNA replication and repair, thereby inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8 | MCF-7 (breast cancer) | 0.78 | Top1 inhibition |

| Compound 11 | HCT116 (colon cancer) | 0.62 | Top1 inhibition |

| This compound | Various | TBD | TBD |

The specific IC50 values for this compound are still under investigation but are expected to be comparable to those of known antitumor agents.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiazole ring suggests that this compound may exhibit activity against various microbial strains. Some studies have reported that thiazoles can inhibit bacterial growth effectively .

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | TBD |

| Compound B | Escherichia coli | TBD |

| This compound | TBD | TBD |

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 and HCT116 cell lines . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring in enhancing cytotoxicity.

- Antimicrobial Testing : Another study focused on the antimicrobial properties of thiazoles revealed that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key molecular targets such as enzymes and DNA. The bromomethyl group may facilitate binding to these targets, leading to inhibition of critical biological pathways .

Q & A

Q. What are the common synthetic routes for 4-Bromomethyl-2-(4-chlorophenyl)thiazole, and what critical parameters influence reaction yields?

The compound is typically synthesized via the Hantzsch thiazole synthesis or nucleophilic substitution. For example, 4-(4-chlorophenyl)thiazol-2-amine can be brominated at the methyl position using bromine in ethanol under controlled conditions . Key parameters include:

- Solvent choice : Polar solvents (e.g., ethanol, DMF) enhance reaction homogeneity.

- Temperature : Reflux (~80°C) ensures complete substitution without side reactions.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate bromomethylation .

Yields are optimized by monitoring reaction progress via TLC and isolating intermediates through vacuum filtration .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Identifies the bromomethyl group (δ ~4.5 ppm for -CH2Br) and aromatic protons (δ 7.3–8.0 ppm for the 4-chlorophenyl group) .

- IR Spectroscopy : Confirms C-Br stretching (~550–600 cm⁻¹) and C-S/C-N vibrations (~1250–1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 344.11) .

Q. How is the purity of this compound assessed during synthesis?

- HPLC/GC-MS : Quantifies purity (>95%) by separating impurities.

- Melting Point Analysis : Sharp melting points (e.g., 160–162°C) indicate crystalline purity .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and halogen content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from structural modifications or assay conditions. For example:

- Leishmanicidal vs. Antiviral Activity : Derivatives with hydrazinyl substituents (e.g., compound 3l ) show anti-DENV activity, while halogenated analogs exhibit trypanocidal effects .

- Methodological Adjustments : Standardize assays (e.g., IC50 under consistent pH/temperature) and compare substituent effects via SAR studies .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

- Molecular Docking (AutoDock/Vina) : Simulates interactions with flaviviral proteases (e.g., DENV NS2B-NS3) .

- DFT Calculations : Optimizes geometry and electronic properties (e.g., charge distribution on the thiazole ring) to correlate with bioactivity .

- MD Simulations : Assesses stability of ligand-enzyme complexes over 100-ns trajectories .

Q. What crystallographic strategies determine the three-dimensional structure of this compound?

Q. How do structural modifications at the bromomethyl position influence reactivity and biological activity?

- Substitution with -NH2/-SH : Reduces cytotoxicity but may decrease halogen-dependent bioactivity .

- Biotransformation Studies : Bromine removal (e.g., via Pd-catalyzed debromination) alters metabolic stability .

- Electrophilicity : Bromomethyl enhances alkylation potential, critical for covalent enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.